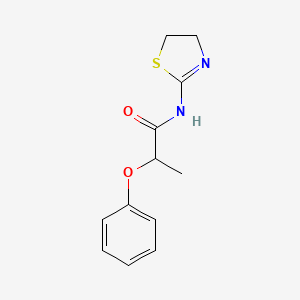

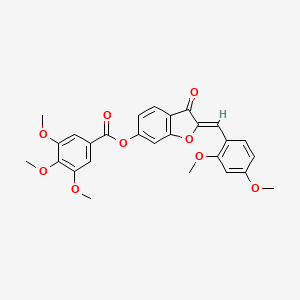

![molecular formula C20H11FN2O B2987247 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 371233-27-1](/img/structure/B2987247.png)

4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It has a fluorophenyl group, a methyl group, an indeno[1,2-b]pyridine ring, and a nitrile group . Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several features. The indeno[1,2-b]pyridine ring system is a polycyclic aromatic structure, which could contribute to the compound’s stability and potentially its interactions with biological targets . The fluorophenyl group could influence the compound’s electronic properties, while the nitrile group could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group and aromatic rings could affect its polarity and solubility .Applications De Recherche Scientifique

Cancer Research

This compound, due to its structural complexity, could be investigated for its potential role in cancer therapy. Compounds with similar structures have been studied for their ability to inhibit key pathways in cancer cell proliferation . The indeno[1,2-b]pyridine moiety, in particular, has been associated with antitumor properties, and modifications to this core structure could lead to the development of new anticancer agents.

Antimicrobial Properties

The pyridine core structure is known to possess antimicrobial properties . Therefore, this compound might be used as a starting point for the synthesis of new antimicrobial agents. Its efficacy could be tested against a range of bacterial and fungal strains to determine its spectrum of activity.

Antiviral Research

Given the ongoing need for novel antiviral agents, the compound’s potential antiviral properties could be explored. Similar heterocyclic compounds have shown promise in inhibiting viral replication . Research could focus on its effectiveness against specific viruses and its mechanism of action.

Pharmacological Applications

The compound could serve as a pharmacophore for the development of new drugs. Its structure bears resemblance to molecules that have been used as GABA A receptor modulators, proton pump inhibitors, and NSAIDs . Further pharmacological studies could reveal additional therapeutic uses.

Medicinal Chemistry Intermediates

As a nitrile-containing organic compound, it could be used as an intermediate in the synthesis of various medicinal compounds. Its fluorinated aromatic ring system could be particularly useful in the development of drugs with improved pharmacokinetic properties .

Mécanisme D'action

Target of Action

The primary targets of 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile are currently unknown This compound is a complex organic molecule with potential interactions with various biological targets

Mode of Action

Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, potentially altering their function.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown Given the structural complexity of the compound, it is likely to have multiple effects at the molecular and cellular levels These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules . Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.

Safety and Hazards

Orientations Futures

Given the potential biological activities of compounds with similar structures, “4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile” could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2O/c1-11-15(10-22)17(14-8-4-5-9-16(14)21)18-19(23-11)12-6-2-3-7-13(12)20(18)24/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUBZLMYHYULBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)

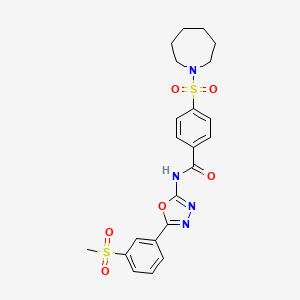

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)

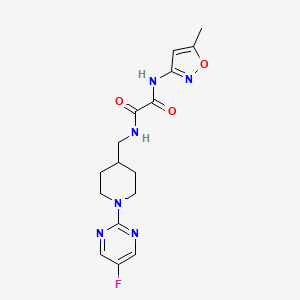

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)

![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)